4,6-Diamino-2-(ethylamino)-5-nitropyridine-3-carbonitrile
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Overview
Description
4,6-Diamino-2-(ethylamino)-5-nitropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-2-(ethylamino)-5-nitropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by amination and cyano group introduction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-2-(ethylamino)-5-nitropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyridine compounds.
Scientific Research Applications
4,6-Diamino-2-(ethylamino)-5-nitropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Diamino-2-(ethylamino)-5-nitropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Diamino-2-mercaptopyrimidine
- 4,6-Diamino-2-thiopyrimidine
- 4,6-Diamino-2-pyrimidinethiol
Uniqueness
4,6-Diamino-2-(ethylamino)-5-nitropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
60010-10-8 |
---|---|
Molecular Formula |
C8H10N6O2 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
4,6-diamino-2-(ethylamino)-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C8H10N6O2/c1-2-12-8-4(3-9)5(10)6(14(15)16)7(11)13-8/h2H2,1H3,(H5,10,11,12,13) |
InChI Key |
AUELDHJDZMPYFM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=C(C(=C1C#N)N)[N+](=O)[O-])N |
Origin of Product |
United States |
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